molecular formula C17H13BrN2O5 B8135364 Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B8135364
M. Wt: 405.2 g/mol
InChI Key: XAAAUNVYRYKBGD-UHFFFAOYSA-N
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Description

Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a structurally complex 1,8-naphthyridine derivative with a benzyloxy group at position 1, a bromine atom at position 6, a hydroxyl group at position 4, and a methyl ester at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities and applications in medicinal chemistry, particularly as intermediates in drug discovery . The methyl ester moiety serves as a common prodrug strategy to enhance bioavailability, which can be hydrolyzed in vivo to the active carboxylic acid form .

Properties

IUPAC Name

methyl 6-bromo-4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c1-24-17(23)13-14(21)12-7-11(18)8-19-15(12)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAAUNVYRYKBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N=CC(=C2)Br)N(C1=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclocondensation Reactions

The 1,8-naphthyridine core is typically constructed through cyclocondensation of aminopyridine derivatives with carbonyl-containing precursors. For example, ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (a structural analog) is synthesized via a microwave-assisted Suzuki-Miyaura coupling between a brominated naphthyridine intermediate and a boronate ester. Adapting this method for the methyl ester variant would involve substituting ethyl with methyl groups during esterification.

Introduction of the Benzyloxy Group

Alkylation of the 1-hydroxy group is critical for installing the benzyloxy moiety. As demonstrated in patent US3590036A, refluxing 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with benzyl bromide in ethanol/water in the presence of potassium hydroxide yields the corresponding 1-benzyloxy derivative. For the target compound, similar conditions (benzyl bromide, KOH, ethanol/water, reflux) can be applied to the 1-hydroxy precursor, ensuring complete substitution without side reactions.

Esterification of the 3-Carboxylic Acid

The methyl ester at position 3 is introduced via acid-catalyzed esterification. In a procedure analogous to that described for HIV integrase inhibitors, the carboxylic acid intermediate is treated with methanol and concentrated sulfuric acid under reflux. This method achieves high yields (>80%) while preserving the integrity of sensitive functional groups like the bromo substituent.

Key Reaction Mechanisms in the Preparation

Alkylation at the 1-Position

The benzyloxy group is installed via an SN2 mechanism, where the hydroxyl oxygen acts as a nucleophile attacking the benzyl bromide electrophile. Potassium hydroxide deprotonates the hydroxyl group, enhancing its nucleophilicity. The reaction proceeds efficiently in aqueous ethanol, as the polar solvent stabilizes the transition state.

Esterification Dynamics

Esterification involves protonation of the carboxylic acid by sulfuric acid, followed by nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the methyl ester. This step requires careful temperature control (60–80°C) to avoid decarboxylation or demethylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : Ethanol/water (4:1 v/v) at reflux (78°C) maximizes yield while minimizing byproducts.

  • Esterification : Anhydrous methanol with catalytic H2SO4 at 65°C ensures complete conversion without hydrolyzing the benzyloxy group.

Catalytic Systems

Palladium catalysts (e.g., Pd(dppf)Cl2) are essential for Suzuki-Miyaura couplings in core formation, while inorganic bases (KOH, NaHCO3) facilitate deprotonation during alkylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Peaks at δ 5.53 (s, 1H, H3) and δ 4.78 (s, 2H, OCH2) confirm the benzyloxy and methyl ester groups.

  • LC-MS : A molecular ion peak at m/z 407 (M+H)+ aligns with the expected molecular formula C17H14BrN2O5.

Purity Assessment

Reverse-phase HPLC (0→100% CH3CN/H2O/0.1% formic acid) achieves >95% purity, with retention times consistent with literature values.

Applications and Derivatives

This compound serves as a precursor for antiviral agents, particularly HIV integrase inhibitors. Further functionalization at the 6-bromo position via cross-coupling reactions (e.g., with piperidine or morpholine) generates derivatives with enhanced potency .

Scientific Research Applications

Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and hydroxy group may contribute to its bioactivity.

    Medicine: Explored as a potential lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxy group can form hydrogen bonds or participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogen substituents significantly impact the physicochemical and biological properties of 1,8-naphthyridine derivatives. For example:

  • Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (chlorine at position 5) and Methyl 1-(benzyloxy)-7-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (chlorine at position 7) exhibit similar ester groups but differ in halogen position.
  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid features a fluorine atom and a carboxylic acid group. Fluorine’s electronegativity enhances metabolic stability and bioavailability, while the carboxylic acid group increases solubility but may reduce cell permeability compared to methyl esters .

Functional Group Variations

  • 1-(Benzyloxy)-6-bromo-N-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide replaces the methyl ester with a carboxamide group. Carboxamides often exhibit stronger hydrogen-bonding capabilities, which can enhance target affinity but may require optimization for pharmacokinetic properties .
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate substitutes the benzyloxy and bromine groups with simpler substituents. The absence of a halogen or bulky benzyloxy group likely reduces synthetic complexity but may diminish biological activity .

Comparative Data Table

Compound Name Substituents (Positions) Functional Group Key Biological Activity Synthesis Highlights References
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (Target) Br (6), Benzyloxy (1), Methyl ester (3) Ester Antiviral intermediate Microwave-assisted cross-coupling
Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Cl (5), Benzyloxy (1), Methyl ester (3) Ester Not reported Halogen substitution optimization
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Cl (7), F (6), 4-Fluorophenyl (1) Carboxylic acid Antibacterial (low activity) Two-step hydrolysis
1-(Benzyloxy)-6-bromo-N-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Br (6), Benzyloxy (1), Carboxamide (3) Carboxamide HIV-1 integrase inhibition Palladium-catalyzed coupling
4-Amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 6-Hydroxyhexyl (6), Carboxamide (3) Carboxamide Enhanced solubility/activity Hydrophilic chain modification

Biological Activity

Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family, characterized by its unique structural features that include a benzyloxy group, a bromine atom, a hydroxy group, and a carboxylate ester. This compound has garnered attention for its potential biological activities, which are explored in detail below.

Chemical Structure and Synthesis

The structure of this compound is shown below:

C18H16BrN2O4\text{C}_{18}\text{H}_{16}\text{Br}\text{N}_2\text{O}_4

Synthesis : The synthesis typically involves multi-step organic reactions starting with the preparation of the naphthyridine core. Key steps include:

  • Nucleophilic substitution to introduce the benzyloxy group.
  • Bromination to add the bromine atom.
  • Hydroxylation to incorporate the hydroxy group.
  • Esterification to form the carboxylate ester.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as the bromine atom and hydroxy group enhances its potential for forming hydrogen bonds or engaging in halogen bonding, which can significantly influence its binding affinity and specificity towards enzymes or receptors involved in various biochemical pathways.

Anticancer Properties

Research has indicated that derivatives of naphthyridine compounds exhibit significant anticancer activities. For example:

  • Cell Proliferation Inhibition : Studies have shown that certain naphthyridine derivatives can inhibit cell proliferation in various cancer cell lines, demonstrating cytotoxic effects .
  • Mechanism Insights : The anticancer activity may be linked to the compound's ability to induce apoptosis and inhibit specific signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Monoamine Oxidase (MAO) Inhibition : Similar compounds have been reported as MAO inhibitors, which are relevant in treating neurodegenerative disorders such as Alzheimer's disease. The structure suggests that this compound could exhibit similar properties .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameKey FeaturesBiological Activity
This compoundBromine atom, Hydroxy groupPotential anticancer and MAO inhibition
Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylateLacks bromineReduced reactivity and activity
Methyl 1-(benzyloxy)-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylateChlorine instead of bromineDifferent reactivity profile

Case Studies and Research Findings

Several studies have focused on the biological activities of naphthyridine derivatives:

  • Cytotoxicity Studies : One study demonstrated that certain derivatives exhibited IC50 values in low micromolar ranges against cancer cell lines .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through MAO inhibition, suggesting therapeutic applications in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves:

  • Bromination : Aminonicotinaldehyde derivatives are brominated using bromine in glacial acetic acid to introduce the 6-bromo substituent .
  • Cyclization : Refluxing with diethyl malonate in ethanol in the presence of piperidine forms the 1,8-naphthyridin-2(1H)-one core .
  • Esterification : Methyl ester formation is achieved via transesterification or direct carboxylate alkylation under basic conditions .
  • Protection/Deprotection : The 4-hydroxy group is protected as a benzyl ether (benzyloxy) during synthesis, requiring subsequent deprotection (e.g., catalytic hydrogenation) .

Q. How is the compound characterized to confirm its structure?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., benzyloxy, bromo) and confirm regiochemistry .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm ester (C=O) and lactam (2-oxo) groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How does the bromo substituent at position 6 influence reactivity and derivatization?

  • Methodological Answer :

  • Reactivity : The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. For example, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups .
  • Selectivity : Bromination at position 6 is regioselective due to electronic effects of the adjacent nitrogen atoms in the naphthyridine ring, as shown in cyclization studies .
  • Challenges : Steric hindrance from the benzyloxy group may reduce coupling efficiency; optimizing catalysts (e.g., Pd(PPh3_3)4_4) and solvents (e.g., DMF) improves yields .

Q. What strategies are used to modify the benzyloxy group to enhance bioactivity?

  • Methodological Answer :

  • Deprotection : Catalytic hydrogenation (H2_2, Pd/C) removes the benzyl group, exposing the 4-hydroxy group for further alkylation or acylation .
  • Bioisosteric Replacement : Replacing benzyloxy with trifluoromethoxy or morpholinyl groups alters pharmacokinetics (e.g., solubility, metabolic stability) .
  • SAR Studies : Testing analogs with substituted benzyl groups (e.g., 4-chlorobenzyl) identifies optimal substituents for target binding .

Q. How can contradictory spectral data (e.g., unexpected tautomers) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Detects tautomeric equilibria (e.g., keto-enol forms) by observing peak splitting at low temperatures .
  • pH-Dependent Studies : Monitoring shifts in UV-Vis or NMR spectra under acidic/basic conditions identifies protonation sites .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable tautomers and compare with experimental data .

Methodological Optimization

Q. How are reaction conditions optimized for high-yield synthesis of the naphthyridine core?

  • Methodological Answer :

  • Solvent Selection : Diphenyl ether or ethanol enhances cyclization efficiency during malonate condensation .
  • Catalyst Screening : Piperidine or morpholine accelerates enolate formation in cyclization steps .
  • Ultrasonication : Sonochemical methods reduce reaction times (e.g., from 12h to 2h) and improve yields by 15–20% .

Q. What purification techniques are critical for isolating the compound from complex mixtures?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges remove polar impurities after synthesis .
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for biological testing .

Biological and Pharmacological Applications

Q. What in vitro assays are used to evaluate its enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Assays : Fluorescence polarization assays measure inhibition of kinases (e.g., EGFR) using ATP-competitive probes .
  • MIC Testing : Broth microdilution assays (CLSI guidelines) assess antimicrobial activity against Gram-positive pathogens .
  • Molecular Docking : AutoDock Vina predicts binding modes to targets like DNA gyrase, guiding structural modifications .

Q. How is metabolic stability assessed for lead optimization?

  • Methodological Answer :

  • Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor quantify oxidative metabolism via LC-MS .
  • CYP Inhibition Screening : Fluorescent probes (e.g., P450-Glo) identify interactions with cytochrome P450 isoforms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

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